N-Carbamoyl-L-cysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(carbamoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic and Metabolic Pathways Involving N Carbamoyl L Cysteine
N-Carbamoyl-L-cysteine as an Intermediate in L-Cysteine Biosynthesis
The conversion of DL-ATC to L-cysteine is a multi-step enzymatic process where this compound is a crucial, albeit transient, molecule. mdpi.comencyclopedia.pub This bioconversion pathway is an alternative to the direct synthesis of L-cysteine from L-serine, which is the primary route in many other organisms. nih.gov The pathway involving this compound is of significant industrial interest due to its efficiency in producing the valuable amino acid L-cysteine. mdpi.com
The initial phase of this biosynthetic route involves the transformation of the racemic mixture of DL-ATC into the specific intermediate, this compound. This conversion is accomplished through the sequential action of two key enzymes.
The process begins with the enzyme ATC racemase, which acts on the D-enantiomer of 2-amino-Δ2-thiazoline-4-carboxylic acid present in the initial racemic mixture. mdpi.comencyclopedia.pub This enzyme facilitates the interconversion of D-ATC to its stereoisomer, L-ATC. mdpi.comencyclopedia.pub This step is critical as the subsequent enzyme in the pathway is stereospecific for the L-form. By converting the D-isomer to the L-isomer, the racemase ensures that the entire initial substrate pool of DL-ATC can be channeled into the production of L-cysteine, thereby maximizing the yield. nih.govmdpi.com
Once L-ATC is available, the enzyme L-ATC hydrolase, encoded by the atcB gene, catalyzes the next reaction. mdpi.comencyclopedia.pub This enzyme facilitates the hydrolytic opening of the thiazoline (B8809763) ring of L-ATC. mdpi.comencyclopedia.pub The ring-opening event results in the formation of this compound (L-NCC). mdpi.comencyclopedia.pub The amino acid sequence of the atcB gene product has been noted to be novel, distinguishing it from other known hydrolases. mdpi.comencyclopedia.pub
The final step in this pathway is the conversion of the intermediate this compound into the final product, L-cysteine. This is achieved through the action of a specific amidohydrolase.
This compound amidohydrolase, also referred to as S-Carbamoyl-L-cysteine hydrolase and encoded by the atcC gene, is the enzyme responsible for the final hydrolytic cleavage. mdpi.comencyclopedia.pub This enzyme acts on this compound to yield L-cysteine, ammonia (B1221849), and carbon dioxide. chempedia.infowikipedia.org Research on this enzyme from Pseudomonas sp. strain ON-4a has shown that it is a tetrameric protein composed of identical 45-kDa subunits. nih.gov The enzyme exhibits optimal activity at a pH of 9.0 and a temperature of 50°C, requires Mn2+ ions for its function, and is inhibited by EDTA, Hg2+, and sulfhydryl reagents. nih.gov It is highly specific for the L-form of N-carbamoyl-amino acids. nih.gov
For instance, in Pseudomonas sp. ON-4a, the pathway proceeds definitively through the intermediate this compound. tandfonline.comtandfonline.com In contrast, early studies on Pseudomonas thiazolinophilum suggested a pathway involving S-carbamoyl-L-cysteine (L-SCC) as the intermediate. tandfonline.com However, further investigations have clarified that distinct pathways exist. Some Pseudomonas species utilize the this compound intermediate, while others proceed via S-carbamoyl-L-cysteine. nih.govmdpi.com This highlights the metabolic diversity even within a single genus.
The enzymes involved also show some diversity. For example, the amino acid sequence of the L-ATC hydrolase (atcB) from Pseudomonas sp. was found to be novel, whereas the this compound amidohydrolase (atcC) showed high homology to L-N-carbamoylases from other bacteria. mdpi.comencyclopedia.pub This suggests a varied evolutionary origin for the enzymes in this pathway.
Below is an interactive data table summarizing the key enzymes and their functions in the this compound pathway.
| Enzyme | Gene | Substrate | Product | Microbial Source Example |
| ATC Racemase | - | D-2-Amino-Δ2-thiazoline-4-carboxylic acid | L-2-Amino-Δ2-thiazoline-4-carboxylic acid | Pseudomonas sp. mdpi.comencyclopedia.pub |
| L-ATC Hydrolase | atcB | L-2-Amino-Δ2-thiazoline-4-carboxylic acid | This compound | Pseudomonas sp. mdpi.comencyclopedia.pub |
| This compound Amidohydrolase | atcC | This compound | L-Cysteine, NH3, CO2 | Pseudomonas sp. ON-4a nih.gov |
Comparative Analysis of this compound Pathways Across Microbial Species
Pseudomonas Species as Model Systems in this compound Research
Pseudomonas species have emerged as pivotal model organisms for elucidating the metabolic pathways involving this compound. nih.govnih.gov These bacteria are capable of utilizing D,L-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC), a chemically synthesized precursor, for the production of L-cysteine. wikipedia.orgnih.gov This bioconversion process has been a subject of extensive research, revealing a multi-step enzymatic cascade where this compound is a key intermediate. wikipedia.orgmdpi.com
The investigation into strains such as Pseudomonas sp. ON-4a and Pseudomonas sp. strain BS has been instrumental in identifying and characterizing the enzymes and genes responsible for this unique metabolic capability. nih.govwikipedia.org These studies have not only shed light on the fundamental biochemistry of this pathway but have also paved the way for its application in the biotechnological production of L-cysteine. mdpi.comnih.gov
Divergent L-Cysteine Biosynthesis Pathways and this compound Intermediacy
In several Pseudomonas strains, the biosynthesis of L-cysteine from DL-ATC proceeds through a pathway where this compound is a central intermediate. wikipedia.orgmdpi.com This pathway is distinct from the more common sulfur assimilation pathways found in many other microorganisms. The process is initiated by the enzymatic conversion of L-ATC into this compound, followed by the hydrolysis of this compound to yield L-cysteine. nih.govnih.govwikipedia.org
Two key enzymes are responsible for this transformation:
L-2-amino-Δ²-thiazoline-4-carboxylic acid hydrolase (L-ATC hydrolase): This enzyme catalyzes the ring-opening of L-ATC to form this compound. nih.gov It has been purified and characterized from Pseudomonas sp. strain ON-4a and is a tetrameric enzyme with identical 25-kDa subunits. nih.gov The optimal pH for its activity is 7.0, and the optimal temperature is between 30-35°C. nih.gov
This compound amidohydrolase (NCC amidohydrolase): This enzyme facilitates the final step, which is the hydrolysis of this compound to produce L-cysteine, ammonia, and carbon dioxide. nih.gov In Pseudomonas sp. strain ON-4a, this enzyme is a tetramer composed of identical 45-kDa subunits, with an optimal pH of 9.0 and an optimal temperature of 50°C. nih.gov The activity of this enzyme is dependent on the presence of Mn²⁺ ions. nih.gov
The genes encoding these enzymes, often designated as atcB for L-ATC hydrolase and atcC for NCC amidohydrolase, have been cloned and sequenced, providing further insight into the genetic basis of this pathway. wikipedia.org
| Enzyme | Source Organism | Subunit Molecular Weight (kDa) | Quaternary Structure | Optimal pH | Optimal Temperature (°C) | Cofactor Requirement |
|---|---|---|---|---|---|---|
| L-ATC hydrolase | Pseudomonas sp. ON-4a | 25 | Tetramer | 7.0 | 30-35 | None |
| NCC amidohydrolase | Pseudomonas sp. ON-4a | 45 | Tetramer | 9.0 | 50 | Mn²⁺ |
| N-carbamyl-L-amino acid amidohydrolase | Pseudomonas sp. NS671 | 45 | Dimer | 7.5 | ~40 | Mn²⁺ |
Broader Metabolic Context of this compound and Related Carbamoyl (B1232498) Compounds
Connections to Sulfur Amino Acid Metabolism
This compound is intrinsically linked to sulfur amino acid metabolism as it serves as a direct precursor to L-cysteine. nih.govwikipedia.org L-cysteine is a crucial sulfur-containing amino acid with numerous biological roles, including protein synthesis, detoxification, and the formation of other sulfur-containing compounds like glutathione (B108866) and taurine. researchgate.net The pathway involving this compound therefore represents an alternative route for the incorporation of sulfur into the cellular pool of amino acids.
The production of L-cysteine from this compound bypasses the more conventional pathways that rely on the assimilation of inorganic sulfate. This metabolic flexibility could confer an advantage to organisms like Pseudomonas in specific environmental niches where the substrates for this alternative pathway are available.
Potential for Non-Canonical Metabolic Reactions Involving this compound
While the primary metabolic fate of this compound in the studied Pseudomonas pathways is its conversion to L-cysteine, the chemical structure of the molecule suggests the potential for its involvement in other, non-canonical metabolic reactions. It is important to note that direct experimental evidence for these alternative reactions is currently limited, and the following points are based on the known reactivity of its functional groups and the promiscuity of certain enzyme families.
The carbamoyl group of this compound is chemically similar to other carbamoylated compounds in metabolism, such as carbamoyl phosphate (B84403). Carbamoyl phosphate is a key metabolite in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, acting as a carbamoyl group donor. nih.govwikipedia.org Theoretically, enzymes with promiscuous activities could potentially utilize this compound as a substrate for carbamoylation reactions, transferring its carbamoyl group to other acceptor molecules. However, the specificity of NCC amidohydrolase for N-carbamoylated L-amino acids suggests that in the context of the known pathway, such side reactions may be minimal. nih.govnih.gov
The free sulfhydryl group of the cysteine moiety is also a reactive center. It could potentially participate in redox reactions or be a target for enzymatic modifications other than the canonical pathway. For instance, in other biological contexts, the sulfhydryl group of cysteine is involved in the formation of thiazolidine (B150603) derivatives through condensation with aldehydes. nih.gov While not directly demonstrated for this compound, the possibility of such non-canonical transformations under specific physiological conditions or through the action of non-specific enzymes cannot be entirely ruled out. Further research is needed to explore these hypothetical metabolic avenues for this compound.
Enzymology and Structural Biology of N Carbamoyl L Cysteine Transforming Enzymes
Comprehensive Analysis of N-Carbamoyl-L-cysteine Amidohydrolase
Kinetic Parameters of this compound Hydrolysis
The enzymatic hydrolysis of this compound is characterized by specific kinetic parameters that define the efficiency and optimal conditions for the reaction. Studies on this compound amidohydrolase (NCC amidohydrolase) from Pseudomonas sp. strain ON-4a have provided key insights into its activity. The enzyme demonstrates optimal activity at a pH of 9.0 and a temperature of 50°C nih.gov. This indicates a preference for alkaline and moderately thermophilic conditions.
While detailed Michaelis-Menten kinetics (Km and Vmax) specifically for this compound are not extensively documented in the provided literature, data from related enzymes acting on different substrates offer a comparative perspective. For instance, an N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c exhibited a Km of 19.7 mM and a Vmax of 13.1 units/mg for the substrate N-carbamoyl-D-phenylalanine. This highlights the variance in substrate affinity and maximum reaction velocity that can exist between different N-carbamoyl-amino acid amidohydrolases.
Table 1: Optimal Conditions for this compound Amidohydrolase Activity
| Parameter | Optimal Value | Source Organism |
|---|---|---|
| pH | 9.0 | Pseudomonas sp. ON-4a nih.gov |
Metal Ion Requirements and Inhibitor Profiles for this compound Amidohydrolase Activity
The catalytic activity of this compound amidohydrolase is critically dependent on the presence of specific metal ions. The enzyme isolated from Pseudomonas sp. ON-4a requires the manganese ion (Mn2+) for its activity nih.gov. This dependency is underscored by the inhibitory effect of chelating agents such as ethylenediaminetetraacetic acid (EDTA), which almost completely abolishes enzyme activity by sequestering essential metal cofactors nih.govfrontiersin.org.
The enzyme is also susceptible to inhibition by other substances. Its activity is impeded by the mercury ion (Hg2+) and various sulfhydryl reagents nih.gov. This suggests the presence of essential cysteine residues within the enzyme's active site or structure, which are crucial for maintaining its catalytic function. Inhibition by sulfhydryl reagents is a common characteristic among several N-carbamoyl-amino acid amidohydrolases, including those from Alcaligenes xylosoxidans and Comamonas sp. E222c.
Table 2: Effects of Metal Ions and Inhibitors on this compound Amidohydrolase Activity
| Compound | Effect | Target Enzyme Source |
|---|---|---|
| Mn2+ | Required for activity | Pseudomonas sp. ON-4a nih.gov |
| EDTA | Inhibitor | Pseudomonas sp. ON-4a nih.gov |
| Hg2+ | Inhibitor | Pseudomonas sp. ON-4a nih.gov |
Comparative Biochemical Properties with Other N-Carbamoyl-Amino Acid Amidohydrolases
This compound amidohydrolase from Pseudomonas sp. ON-4a exhibits distinct properties when compared to other enzymes in the N-carbamoyl-amino acid amidohydrolase family. A key feature is its strict stereospecificity, exclusively hydrolyzing the L-form of N-carbamoyl-amino acids nih.gov. This contrasts with other characterized enzymes that are specific for the D-enantiomer, such as the N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c.
Structurally, the NCC amidohydrolase from Pseudomonas sp. is a tetrameric protein composed of four identical subunits, each with a molecular weight of 45 kDa nih.gov. In comparison, the L-carbamoylase from Alcaligenes xylosoxidans is a dimer of two identical chains with a total molecular mass of about 135 kDa, while a D-specific enzyme from Blastobacter sp. is a trimer of 40 kDa subunits.
Regarding metal ion requirements, the dependence on Mn2+ is not universal across all L-carbamoylases. The enzyme from Alcaligenes xylosoxidans, for example, can also be activated by Ni2+ and Co2+. In contrast, some D-specific amidohydrolases show no requirement for metal ions for their activity. Substrate specificity also varies; the Pseudomonas enzyme shows high activity for this compound, whereas the Alcaligenes enzyme has a broad specificity, showing high affinity for N-carbamoyl-L-amino acids with long-chain aliphatic or aromatic groups.
Table 3: Comparison of Biochemical Properties of N-Carbamoyl-Amino Acid Amidohydrolases
| Property | This compound Amidohydrolase (Pseudomonas sp.) | N-Carbamoyl-L-amino acid Amidohydrolase (A. xylosoxidans) | N-Carbamoyl-D-amino acid Amidohydrolase (Comamonas sp.) |
|---|---|---|---|
| Stereospecificity | L-form nih.gov | L-form | D-form |
| Subunit Structure | Tetramer (4 x 45 kDa) nih.gov | Dimer (2 x ~67.5 kDa) | Trimer (3 x 40 kDa) |
| Metal Ion Requirement | Requires Mn2+ nih.gov | Requires Mn2+, Ni2+, or Co2+ | None required |
| Key Inhibitors | EDTA, Hg2+, Sulfhydryl reagents nih.gov | Sulfhydryl reagents | Thiol reagents |
Structural Insights into this compound Pathway Enzymes
Crystallographic and Spectroscopic Analyses of Enzyme Structures
While a specific crystal structure for this compound amidohydrolase has not been reported, significant structural information can be inferred from related enzymes. Gel filtration and SDS-polyacrylamide gel electrophoresis have shown that the NCC amidohydrolase from Pseudomonas sp. ON-4a is a tetramer of identical 45-kDa subunits nih.gov.
High-resolution crystallographic data is available for N-carbamoyl-D-amino acid amidohydrolase (D-NCAase) from Agrobacterium radiobacter, which provides a valuable model for the enzyme family. The crystal structure of D-NCAase, refined to 1.95 Å resolution, reveals a homotetrameric arrangement. nih.gov Each monomer possesses a four-layer alpha/beta fold, with two six-stranded beta-sheets packed against alpha-helices nih.govresearchgate.net. This structural framework is a common feature in the amidohydrolase superfamily.
Active Site Residues and Catalytic Motifs
Site-directed mutagenesis and structural analysis of D-NCAase have identified a putative catalytic triad of residues essential for its function: Cysteine-172, Glutamate-47, and Lysine-127 nih.govresearchgate.net. This Cys-Glu-Lys motif is characteristic of a subset of carbon-nitrogen hydrolases frontiersin.org. The proposed catalytic mechanism involves the thiol group of Cys-172 acting as a nucleophile to attack the carbonyl carbon of the substrate ebi.ac.uk. In this process, Glu-47 functions as a general base, abstracting a proton from Cys-172 to activate it for the nucleophilic attack ebi.ac.uk. Lys-127 is thought to stabilize the negatively charged tetrahedral intermediate formed during the reaction ebi.ac.uk. This catalytic framework is believed to be conserved across related enzymes, including those specific for L-enantiomers.
Structure-Function Relationships in this compound Metabolism
The structure of N-carbamoyl-amino acid amidohydrolases is intrinsically linked to their catalytic function. In the D-NCAase model, specific conserved histidine residues (His129, His144, and His215) are not part of the catalytic triad but are crucial for maintaining the stable conformation of the catalytic cleft, demonstrating that residues outside the immediate active site play a vital role in enzymatic activity nih.govresearchgate.net.
Advanced Research Methodologies for N Carbamoyl L Cysteine Investigation
Analytical Chemistry Techniques for N-Carbamoyl-L-cysteine and its Metabolites
A range of analytical chemistry techniques are employed to investigate this compound, each offering distinct advantages for separation, detection, and quantification.
Chromatographic Separation and Quantification Methods (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound and its metabolites. scite.aisemanticscholar.orgnih.gov These methods offer high resolution and sensitivity, enabling the separation and quantification of these compounds in complex biological matrices. scite.aisemanticscholar.orgnih.gov
Derivatization is often a crucial step in the analysis of amino acids like this compound to enhance their chromatographic separation and detection. scite.aimdpi.com One approach involves derivatization with urea (B33335) to form carbamoyl (B1232498) amino acids, which exhibit improved separation on reversed-phase columns and increased UV detector response. semanticscholar.orgmdpi.com For instance, the reaction of amino acids with urea can be optimized for temperature and time to achieve efficient conversion to their carbamoyl derivatives. semanticscholar.org Another technique utilizes monobromobimane, a thiol-specific alkylating reagent, to create S-bimanyl derivatives that can be detected by LC-MS/MS, preventing unwanted oxidation and disulfide exchange during sample preparation. nih.gov
LC-MS methods, in particular, provide a high degree of specificity and sensitivity. semanticscholar.orgnih.gov By coupling liquid chromatography with mass spectrometry, researchers can not only separate compounds but also identify them based on their mass-to-charge ratio, providing definitive structural information. semanticscholar.org This is especially valuable for distinguishing between closely related metabolites.
Table 1: HPLC and LC-MS Methods for this compound and Related Compounds
| Analytical Method | Derivatization Reagent | Detection Method | Key Findings |
| HPLC | Urea | UV Detection | Urea derivatization improves separation on reversed-phase columns and enhances UV response for carbamoyl amino acids. semanticscholar.orgmdpi.com |
| LC-MS/MS | Monobromobimane | Mass Spectrometry | Allows for the accurate quantification of thiol-containing molecules by preventing oxidation and disulfide exchange. nih.gov |
| HPLC | Phenyl isothiocyanate, o-phthalaldehyde, dabsyl chloride, 9-fluorenylmethyl chloroformate | UV or Fluorescent Detection | These derivatization agents have been used for the HPLC analysis of related amino acid compounds. scite.ai |
| LC-FTMS | Iodoacetic acid | Mass Spectrometry | Enables the simultaneous measurement of cysteine and cystine by preventing the oxidation of cysteine. nih.gov |
Spectrophotometric Assays for Indirect or Direct this compound Detection
Spectrophotometric assays provide a means for the direct or indirect detection of this compound and related thiol-containing compounds. myfoodresearch.comtandfonline.com These methods are often based on colorimetric reactions that can be quantified by measuring the absorbance of light at a specific wavelength. myfoodresearch.comnih.gov
One common method is the Gaitonde ninhydrin (B49086) method, which is used for the quantitative analysis of cysteine. nih.gov This assay involves a reaction with ninhydrin that produces a colored product, with the absorbance measured at 560 nm. nih.gov Another approach utilizes the reaction of sulfhydryl groups with N-ethylmaleimide, which can be monitored spectrophotometrically.
Flow injection spectrophotometry is another technique that has been employed for the rapid determination of cysteine. myfoodresearch.com This method can be based on redox reactions or derivatization and allows for high throughput analysis. myfoodresearch.com For example, the reaction between 18-molybdophosphate and cysteine results in a product with a maximum absorbance at 820 nm, enabling the detection of cysteine in aqueous solutions. myfoodresearch.com
Table 2: Spectrophotometric Assays for Cysteine and Related Compounds
| Assay Method | Reagent(s) | Wavelength | Application |
| Gaitonde Ninhydrin Method | Ninhydrin | 560 nm | Quantitative analysis of cysteine. nih.gov |
| Flow Injection Spectrophotometry | 18-molybdophosphate | 820 nm | Rapid determination of cysteine in aqueous solutions. myfoodresearch.com |
| Flow Injection Spectrophotometry | Pd2+ ions | Not specified | Determination of cysteine based on the formation of yellow Pd2+-cysteine complexes. myfoodresearch.com |
Thin-Layer Chromatography for Product Separation and Identification
Thin-Layer Chromatography (TLC) is a valuable technique for the separation and qualitative identification of this compound and its reaction products. nih.goviitg.ac.in TLC separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. iitg.ac.in
In the context of this compound research, TLC has been used to separate hydrolyzed products of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC), including this compound. nih.gov The separated compounds on the TLC plate can be visualized using various staining agents. nih.gov Iodine vapor or ninhydrin spray are commonly used to detect the separated amino acid derivatives. nih.gov Ninhydrin reacts with the amino groups of the compounds to produce a characteristic blue-purple color, known as Ruhemann's purple, although some amino acids may yield a yellow-orange color. iitg.ac.in
TLC is particularly useful for monitoring the progress of enzymatic reactions and identifying the products formed. nih.gov For instance, it was instrumental in demonstrating that L-N-carbamoylcysteine is an intermediate in the conversion of D,L-ATC to L-cysteine in certain Pseudomonas strains. oup.com
Isotopic Labeling Approaches in this compound Metabolic Studies
Isotopic labeling is a powerful methodology for elucidating the metabolic fate of this compound and tracing its flux through various biochemical pathways. nih.govspringernature.com This approach involves the use of stable isotopes, such as ¹³C and ¹⁵N, to label precursor molecules and track their incorporation into downstream metabolites. nih.govspringernature.com
Application of Stable Isotopes for Tracing this compound Flux
Stable isotope tracing provides a dynamic view of metabolism, allowing researchers to quantify the flow of atoms through metabolic networks. nih.govnih.gov By introducing a substrate labeled with a stable isotope, such as [U-¹³C₃, ¹⁵N]L-cysteine, into a biological system, the enrichment of the isotope in various metabolites can be measured over time. nih.gov This data provides quantitative information on the rates of metabolic reactions and the contributions of different pathways to the synthesis of a particular compound. nih.gov
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to measure isotopic enrichment in metabolites. nih.govnih.gov These methods can detect the subtle mass differences between labeled and unlabeled molecules, allowing for the determination of the extent of isotope incorporation. nih.gov For example, capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) has been used to trace the metabolism of stable-isotope-labeled L-cysteine. nih.gov
Elucidation of this compound Metabolic Fates using Labeled Precursors
The use of labeled precursors is instrumental in identifying the metabolic products derived from this compound and understanding its role in cellular metabolism. By supplying a cell or organism with a labeled precursor, researchers can follow the metabolic journey of the label and identify the resulting labeled metabolites. oup.comnih.gov
For instance, studies using stable-isotope-labeled L-cysteine have shown its rapid metabolism into various compounds, including L-cystine and L-alanine, as well as other unidentified metabolites. nih.gov This approach has been crucial in confirming that this compound is an intermediate in the bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid to L-cysteine. oup.com The use of labeled precursors, in conjunction with analytical techniques like TLC and mass spectrometry, allows for the definitive identification of metabolic intermediates and end products. oup.comnih.gov
Molecular Biology and Genetic Tools in this compound Research
Molecular biology and genetic engineering have become indispensable for investigating and manipulating metabolic pathways involving this compound. These tools allow researchers to elucidate enzymatic functions, identify rate-limiting steps, and engineer microbial systems for enhanced production of L-cysteine, for which this compound is a key intermediate. mdpi.comresearchgate.net Techniques such as gene deletion, overexpression, directed evolution, and site-directed mutagenesis have been pivotal in advancing our understanding and application of this biochemical pathway. nih.govmdpi.com
Gene Deletion and Overexpression for Pathway Manipulation
The targeted deletion of specific genes and the overexpression of others are fundamental strategies in metabolic engineering to channel metabolic flux towards a desired product. researchgate.net In the context of this compound, these techniques are primarily used to optimize the enzymatic conversion of DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine, a process that proceeds via the this compound intermediate. mdpi.comencyclopedia.pub
The core pathway involves two key enzymes first identified in Pseudomonas species. encyclopedia.pubtandfonline.com The first is L-ATC hydrolase (encoded by the atcB gene), which catalyzes the ring-opening of L-ATC to form this compound (L-NCC). mdpi.comtandfonline.com The second is this compound amidohydrolase (NCC amidohydrolase, encoded by the atcC gene), which hydrolyzes L-NCC to produce the final product, L-cysteine. mdpi.comtandfonline.com
Gene Deletion: Conversely, gene deletion is employed to eliminate competing metabolic pathways or to prevent the degradation of the desired product. L-cysteine can be degraded in host cells by enzymes such as L-cysteine desulfhydrase (CD). mdpi.com In E. coli and other microorganisms, genes like cyuA, tnaA, and sdaA encode for enzymes with L-cysteine degradation activity. mdpi.comresearchgate.net Knocking out these genes prevents the loss of L-cysteine, thereby increasing the net yield from the this compound pathway. mdpi.com Similarly, deleting genes that encode for L-cysteine importers can prevent the re-uptake of the exported product, further enhancing accumulation in the culture medium. nih.gov
The table below summarizes key research findings on pathway manipulation through gene deletion and overexpression.
| Organism | Gene(s) Manipulated | Methodology | Objective | Outcome | Reference(s) |
| Escherichia coli DH5α | ORF1 (atcB), ORF2 (atcC) from Pseudomonas sp. ON-4a | Gene Cloning and Overexpression | Express enzymes for converting L-ATC to L-cysteine. | Successful expression of L-ATC hydrolase and this compound amidohydrolase, enabling the conversion. | tandfonline.com |
| Escherichia coli | cysE (mutant) | Site-Directed Mutagenesis and Overexpression | Create a serine acetyltransferase (SAT) insensitive to L-cysteine feedback inhibition. | Increased L-cysteine production (up to 0.79 g/L). | mdpi.comnih.gov |
| Corynebacterium glutamicum | cysE (overexpression), CD genes (deletion) | Overexpression and Gene Knockout | Enhance L-cysteine synthesis and prevent its degradation. | Increased L-cysteine accumulation to 947.9 mg/L. | mdpi.comnih.gov |
| Escherichia coli | cyuA (L-cysteine desulfidase) | Gene Deletion (Knockout) | Reduce anaerobic degradation of L-cysteine. | 57% reduction in sulfur production from L-cysteine, indicating reduced degradation. | mdpi.com |
| Corynebacterium glutamicum | NCgl2463 (importer), eamA (exporter) | Gene Deletion and Upregulation | Regulate L-cysteine transport to avoid toxicity and increase export. | Enhanced L-cysteine production. | nih.gov |
Directed Evolution and Site-Directed Mutagenesis of this compound Enzymes
While pathway manipulation adjusts the quantity of enzymes, directed evolution and site-directed mutagenesis are powerful molecular tools used to improve the intrinsic properties of the enzymes themselves. scispace.com These techniques are applied to enhance catalytic activity, improve stability (e.g., thermostability), increase solubility, or alter substrate specificity of enzymes related to this compound. nih.govscispace.comnycu.edu.tw
Directed Evolution: Directed evolution mimics natural selection in the laboratory to rapidly screen vast libraries of enzyme variants for improved function. scispace.combiorxiv.org This process typically involves generating genetic diversity through methods like error-prone PCR or DNA shuffling, followed by a high-throughput screening or selection process to identify mutants with the desired traits. nih.gov For instance, in a study on N-carbamoyl-D-amino acid amidohydrolase (DCase), an enzyme analogous to NCC amidohydrolase, directed evolution was used to tackle the problem of protein insolubility upon overexpression in E. coli. nih.gov By combining error-prone PCR and DNA shuffling, researchers created a library of DCase mutants. A triple mutant (A18T/Y30N/K34E) was isolated that exhibited up to 80% solubility without compromising its kinetic properties. nih.gov This demonstrates the power of directed evolution to solve common bottlenecks in the production of recombinant enzymes. nih.gov
Site-Directed Mutagenesis: Site-directed mutagenesis involves making specific, targeted changes to the DNA sequence of a gene to create a desired change in the protein's amino acid sequence. This rational design approach is often guided by structural information or mechanistic hypotheses. nycu.edu.tw A key application is the enhancement of enzyme stability. In one study, site-directed mutagenesis was used to introduce inter-subunit disulfide bonds into an N-carbamoyl D-amino acid amidohydrolase (D-NCAase). nycu.edu.tw The mutant A302C formed a covalent bridge between subunits, resulting in significantly increased thermostability. nycu.edu.tw Notably, this mutant also showed a 4.2-fold increase in catalytic efficiency (kcat/Km) at 65°C compared to the wild-type enzyme. nycu.edu.tw This technique has also been used to probe the catalytic mechanism of related enzymes by mutating key residues in the active site, such as the cysteine residues in hydantoin (B18101) racemase. nih.gov
The table below presents examples of enzyme engineering through directed evolution and site-directed mutagenesis.
| Enzyme | Methodology | Mutation(s) | Objective | Result | Reference(s) |
| N-carbamoyl-D-amino acid amidohydrolase (DCase) | Directed Evolution (error-prone PCR, DNA shuffling) & Site-Directed Mutagenesis | A18T/Y30N/K34E | Improve soluble expression in E. coli. | ~80% of the overexpressed protein was in soluble form, compared to mostly insoluble wild-type. Kinetic properties were similar to wild-type. | nih.gov |
| N-carbamoyl D-amino acid amidohydrolase (D-NCAase) | Site-Directed Mutagenesis | A302C | Introduce inter-subunit disulfide bond to increase thermostability. | Increased thermostability and a 4.2-fold increase in kcat/Km at 65°C. | nycu.edu.tw |
| Serine Acetyltransferase (SAT) from E. coli | Site-Directed Mutagenesis | M256I (Methionine to Isoleucine at position 256) | Reduce feedback inhibition by L-cysteine. | The mutant enzyme's sensitivity to L-cysteine feedback was reduced tenfold. | mdpi.commdpi.com |
| Hydantoin Racemase from S. meliloti | Site-Directed Mutagenesis | C76A, C181A | Investigate the role of active site cysteine residues. | Resulted in no detectable activity, indicating the critical role of these residues in catalysis. | nih.gov |
| Carbamoylase (SmLcar) | Directed Evolution (Life-or-death selection platform) | Multiple diverse substitutions | Drastically boost catalytic activity for a non-canonical amino acid. | Selection of variants with up to 90,000-fold higher initial rates. | biorxiv.org |
Research on N Carbamoyl L Cysteine Analogs and Derivatives in Biochemical Systems
Synthesis and Characterization of N-Carbamoyl-L-cysteine Structural Analogs
The synthesis of structural analogs of this compound involves various chemical strategies to modify the core structure, leading to compounds with altered properties and biological activities. These synthetic routes are often multi-step processes requiring careful control of reaction conditions to achieve the desired products. Characterization of these synthesized analogs is crucial to confirm their structure and purity, employing a range of analytical techniques.
One approach to creating analogs involves the modification of the cysteine sulfur atom. For instance, S-aryl-L-cysteine derivatives can be synthesized stereoselectively from L-cysteine. google.com These compounds are valuable as intermediates in the preparation of pharmaceutically active molecules. google.com Another related compound, S-(2-Carboxyethyl)-l-cysteine, is synthesized through the reaction of L-cysteine with acrylic acid. mdpi.com Subsequent mild oxidation of this product with hydrogen peroxide yields a diastereomeric mixture of S-(2-carboxyethyl)-l-cysteine sulfoxides. mdpi.com
A notable structural analog is N-acetylcysteine (NAC), which can be synthesized by direct acylation of L-cysteine hydrochloride monohydrate with acetic anhydride (B1165640) in the presence of sodium acetate. mdpi.com A different synthetic approach for NAC involves the use of N-acetyl-1H-benzotriazole as the acetylating agent for L-cysteine in methanol. mdpi.com
The synthesis of N-Acetylcysteine Amide (NACA) represents another modification, where the carboxylic acid group is converted to an amide. One patented method describes a four-step process starting from L-cystine, involving the formation of a di-methyl ester, acetylation of the amino groups, conversion of the esters to amides, and finally, reductive cleavage to yield NACA. google.com
A specific analog, N-terminal S-carbamoylmethyl-L-cysteine, has been shown to undergo a cyclization reaction, losing ammonia (B1221849) to form (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid. nih.gov This transformation was confirmed through synthesis and characterized using mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The characterization of these analogs relies on a suite of analytical methods. High-performance liquid chromatography (HPLC) is frequently used to assess purity and quantify the synthesized compounds. google.comnih.gov Spectroscopic techniques such as NMR and Fourier-transform infrared spectroscopy (FT-IR) are employed to elucidate the molecular structure, while elemental analysis confirms the elemental composition. mdpi.com Mass spectrometry provides information on the molecular weight and fragmentation patterns of the synthesized molecules. nih.gov
| Analog/Derivative | Synthetic Precursors | Key Reaction Type | Characterization Methods | Reference |
|---|---|---|---|---|
| S-Aryl-L-cysteine | L-cysteine or Cystine | Aryl coupling | HPLC | google.com |
| S-(2-Carboxyethyl)-l-cysteine | L-cysteine, Acrylic acid | Michael addition | Ion-exchange chromatography, X-ray diffraction | mdpi.com |
| N-acetylcysteine (NAC) | L-cysteine, Acetic anhydride | Acylation | NMR, FT-IR, HPLC, Elemental analysis | mdpi.com |
| N-Acetylcysteine Amide (NACA) | L-cystine | Esterification, Acetylation, Amidation, Reductive cleavage | Not specified in source | google.com |
| (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid | N-terminal S-carbamoylmethyl-L-cysteine peptide | Intramolecular cyclization | MS/MS, NMR | nih.gov |
Role of Related Carbamoyl-Amino Acid Compounds in Enzymatic Reactions (e.g., S-Carbamoyl-L-Cysteine, N-Acetyl-S-(N-methylcarbamoyl)cysteine)
Carbamoyl-amino acid compounds that are structurally related to this compound play significant roles in various enzymatic pathways, acting as substrates or intermediates. The study of these interactions provides insight into metabolic processes and the mechanisms of enzyme action.
S-Carbamoyl-L-cysteine is a key intermediate in the enzymatic production of L-cysteine from DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC). nih.gov This biotechnological process involves the asymmetric hydrolysis of DL-ATC to yield L-cysteine. nih.gov S-Carbamoyl-L-cysteine serves as a precursor in this pathway, highlighting its role as a substrate in a commercially important enzymatic process. chemimpex.com
In contrast, N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) is primarily known as a metabolite. It is the final product of the conjugation reaction between a metabolic intermediate of N,N-dimethylformamide (DMF) and glutathione (B108866). nih.gov The formation of AMCC is a part of the detoxification pathway for DMF, and its presence in urine is used for monitoring occupational exposure to this industrial solvent. nih.govnih.gov While its formation is enzymatically mediated as part of the broader glutathione conjugation and mercapturic acid pathway, specific studies detailing its role as a direct substrate for a singular enzymatic reaction are less common than for compounds like S-Carbamoyl-L-cysteine. The analytical determination of AMCC often involves a chemical conversion to ethyl-N-methyl carbamate (B1207046) in the presence of ethanol (B145695) and potassium carbonate for gas chromatography, or it can be measured by HPLC with UV detection after solid-phase extraction. nih.govresearchgate.net
The metabolism of cysteine itself involves a variety of enzymatic reactions. Cysteine can be synthesized from serine and hydrogen sulfide, or from the breakdown of proteins containing cystine (the dimer of cysteine). youtube.com It can also be degraded through transamination to beta-mercaptopyruvate, which is then converted to pyruvate. youtube.com Furthermore, cysteine is a precursor for the synthesis of coenzyme A. youtube.com These enzymatic pathways underscore the central role of cysteine and its derivatives in cellular metabolism.
| Compound | Biochemical Role | Associated Enzymatic Pathway/Process | Significance | Reference |
|---|---|---|---|---|
| S-Carbamoyl-L-cysteine | Intermediate | Enzymatic hydrolysis of DL-2-amino-Δ2-thiazoline-4-carboxylic acid to L-cysteine | Key precursor in the biotechnological production of L-cysteine. | nih.govchemimpex.com |
| N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | Metabolite | Detoxification of N,N-dimethylformamide (DMF) via glutathione conjugation. | Biomarker for monitoring exposure to DMF. | nih.govnih.gov |
Development of Enzyme Probes and Inhibitors Based on N-Carbamoyl Scaffolds
The N-carbamoyl group and its related carbamate structures are features of significant interest in the design of molecules that can interact with enzymes. These scaffolds have been incorporated into enzyme inhibitors and probes to study enzyme function and for potential therapeutic applications.
Enzyme Inhibitors:
The carbamoyl (B1232498) moiety has been successfully integrated into the structure of potent and selective enzyme inhibitors. For example, a novel class of direct renin inhibitors has been developed based on a 2-carbamoyl morpholine (B109124) scaffold. nih.gov These nonpeptidomimetic compounds exhibit high potency and have shown antihypertensive effects in preclinical models. nih.gov The carbamoyl group is crucial for the interaction of these inhibitors with the active site of renin. nih.gov
In another example, the experimental drug BIA 10-2474, which has the chemical name 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide, acts as a long-acting inhibitor of fatty acid amide hydrolase (FAAH). wikipedia.org This inhibition leads to increased levels of the neurotransmitter anandamide (B1667382). wikipedia.org
Furthermore, compounds with structural similarities to carbamoyl structures have been identified as inhibitors of other enzymes. A high-throughput screening for inhibitors of N5-Carboxylaminoimidazole Ribonucleotide (N5-CAIR) synthetase, an enzyme found in microbes but not humans, identified several classes of inhibitors. nih.gov One class of these inhibitors was found to be competitive with the substrate AIR, suggesting they bind at or near the active site. nih.gov
Enzyme Probes:
The development of probes to detect and measure enzyme activity is another area where carbamoyl-related structures have been employed. A highly specific fluorescent chemodosimeter was designed for the detection of labile Fe2+ using a carbamoyl oxime structure as the recognition group. nih.gov This probe, termed NPCO, demonstrates excellent sensitivity and has been used to detect Fe2+ in food samples and living organisms. nih.gov
Similarly, a fluorescent probe for carboxylesterase was developed using a carbamate as the recognition group. researchgate.net The mechanism of this probe is based on the enzymatic hydrolysis of the carbamate by carboxylesterase, leading to a change in fluorescence. researchgate.net Such probes are valuable tools for studying enzyme activity in biological systems.
| Compound/Scaffold | Type | Target Enzyme/Analyte | Mechanism/Function | Reference |
|---|---|---|---|---|
| 2-Carbamoyl morpholine derivatives | Inhibitor | Renin | Directly inhibits the enzyme's catalytic activity. | nih.gov |
| BIA 10-2474 | Inhibitor | Fatty Acid Amide Hydrolase (FAAH) | Long-acting inhibition, increasing anandamide levels. | wikipedia.org |
| Indenedione and Indolinedione derivatives | Inhibitor | N5-Carboxylaminoimidazole Ribonucleotide (N5-CAIR) Synthetase | Inhibit the enzyme through various kinetic mechanisms, including competitive and non-competitive inhibition. | nih.gov |
| Carbamoyl oxime-based chemodosimeter (NPCO) | Probe | Fe2+ | Fluorescent detection of Fe2+ with high specificity and sensitivity. | nih.gov |
| Carbamate-based fluorescent probe | Probe | Carboxylesterase | Reports on enzyme activity through hydrolysis-induced fluorescence change. | researchgate.net |
Q & A
Q. What analytical techniques are most reliable for characterizing the purity and structure of N-Carbamoyl-L-cysteine in synthetic preparations?
To confirm structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify the carbamoyl group (-CONH) and cysteine backbone. For example, the δ 170-165 ppm region in NMR indicates carbonyl groups in carbamoyl derivatives .
- Infrared Spectroscopy (IR) : Peaks near 1650–1580 cm confirm carbonyl stretching in carbamoyl moieties .
- High-Performance Liquid Chromatography (HPLC) : Utilize reversed-phase HPLC with UV detection (λ = 210–220 nm) to assess purity, ensuring ≥98% purity for experimental reproducibility .
Q. How can researchers design a robust protocol for synthesizing this compound and its analogs?
A scalable synthesis involves:
- Step 1 : React L-cysteine with potassium cyanate (KOCN) in aqueous buffer (pH 7–8) to form the carbamoyl adduct. Monitor reaction progress via thin-layer chromatography (TLC) .
- Step 2 : Purify the product using ion-exchange chromatography or recrystallization from ethanol/water mixtures.
- Step 3 : Validate the product using mass spectrometry (e.g., ESI-MS) and elemental analysis .
Advanced Research Questions
Q. What enzymatic pathways utilize this compound as a substrate or intermediate, and how can these be experimentally validated?
this compound is hydrolyzed by This compound amidohydrolase (NCCase) in microbial pathways. To study this:
- Enzyme Assay : Incubate NCCase (purified from Pseudomonas sp. ON-4a) with this compound in Tris-HCl buffer (pH 8.0). Measure L-cysteine release via Ellman’s reagent (absorbance at 412 nm) .
- Gene Knockout : Delete the ncc gene in model organisms (e.g., E. coli) and compare metabolite profiles using LC-MS to identify pathway disruptions .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
Contradictions often arise from variability in experimental conditions. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for hepatotoxicity) and control for redox conditions (e.g., glutathione levels) .
- Meta-Analysis : Systematically review datasets from PubMed and Cochrane Library (2015–2023), applying statistical tools like ANOVA to identify confounding variables (e.g., solvent polarity, incubation time) .
Q. What strategies optimize the microbial production of this compound in fermentative systems?
Key approaches include:
- Strain Engineering : Overexpress cysteine synthase (cysK) and carbamoyltransferase in Pantoea ananatis to enhance precursor flux .
- Bioreactor Optimization : Maintain microaerobic conditions (DO = 10–20%) and feed D,L-2-amino-Δ-thiazoline-4-carboxylic acid (DL-ATC) as a substrate .
- Downstream Processing : Use immobilized metal affinity chromatography (IMAC) to isolate this compound from fermentation broth .
Methodological Best Practices
Q. How can researchers ensure reproducibility when studying this compound in redox-related experiments?
- Redox Buffering : Include 1–5 mM dithiothreitol (DTT) in buffers to prevent thiol oxidation .
- Negative Controls : Use N-acetylcysteine (NAC) as a comparator to distinguish carbamoyl-specific effects .
- Data Reporting : Adhere to the Beilstein Journal’s guidelines: disclose solvent purity, lot numbers, and instrument calibration details in supplementary materials .
Q. What computational tools are effective for modeling the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like γ-glutamylcysteine synthetase (PDB ID: 1VAU). Validate with free-energy perturbation (FEP) calculations .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .
Literature and Data Analysis
Q. How can researchers critically evaluate the validity of enzymatic activity claims for this compound amidohydrolase in older studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
